(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate
CAS No.:
Cat. No.: VC13547418
Molecular Formula: C17H18FNO3
Molecular Weight: 303.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FNO3 |
|---|---|
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate |
| Standard InChI | InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3/t16-/m0/s1 |
| Standard InChI Key | BCLVRNIZANVPBF-INIZCTEOSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Introduction
Structural and Molecular Characteristics
Stereochemical Configuration
The (S)-enantiomer of this compound is critical for its potential biological activity, as chirality often dictates interactions with enzymatic targets. The α-carbon’s stereochemistry influences the spatial orientation of the amino and ester groups, which may affect binding to ion channels or neurotransmitter receptors . The 2-fluorobenzyloxy group introduces electron-withdrawing properties and steric bulk, potentially enhancing metabolic stability and target selectivity compared to non-fluorinated analogs .
Molecular Descriptors and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 303.33 g/mol | |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 2 (amino and ester carbonyl) | |
| Hydrogen Bond Acceptors | 5 (ester, ether, fluorine) |
The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, a desirable trait for CNS-targeted therapeutics . The fluorine atom at the benzyloxy group’s ortho position may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
Synthesis and Manufacturing
Reductive Alkylation Pathway
The synthesis of (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate follows a reductive alkylation strategy analogous to that used for ralfinamide and safinamide . The process involves three key steps:
-
Etherification of 4-Hydroxybenzaldehyde:
4-Hydroxybenzaldehyde reacts with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(2-fluorobenzyloxy)benzaldehyde. This step introduces the fluorinated benzyloxy group while preserving the aldehyde functionality for subsequent condensation . -
Condensation with L-Alaninamide Methyl Ester:
The aldehyde intermediate undergoes Schiff base formation with L-alaninamide methyl ester. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond, yielding the (S)-configured amine. The use of NaBH₃CN ensures chemoselectivity, avoiding reduction of the ester or aldehyde groups . -
Purification and Salt Formation:
Crude product is purified via recrystallization or chromatography. While the free base is isolable, pharmaceutical formulations often employ salts (e.g., methanesulfonate) to enhance solubility and stability .
Critical Process Parameters
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Impurity Control:
Dibenzyl derivatives, such as (S)-2-[3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)-benzylamino]-propanamide, must be minimized to <0.03% to avoid off-target effects like HERG channel blockade or CYP450 inhibition . -
Enantiomeric Purity:
Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess (ee), as the (R)-enantiomer may exhibit divergent pharmacological activity .
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆):
δ 7.45–7.30 (m, 4H, aromatic), 6.95 (d, J=8.6 Hz, 2H, benzyloxy-phenyl), 5.15 (s, 2H, OCH₂), 4.25 (q, J=6.8 Hz, 1H, α-CH), 3.65 (s, 3H, COOCH₃), 3.10 (dd, J=13.2, 6.8 Hz, 1H, CH₂), 2.95 (dd, J=13.2, 6.8 Hz, 1H, CH₂). -
LC-MS:
[M+H]⁺ m/z 304.1 (calc. 303.33).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation of enantiomers and impurities. Retention time: ~12.5 min .
Biological Activity and Mechanistic Insights
Sodium Channel Modulation
Structurally related analogs like ralfinamide exhibit voltage-gated sodium channel (Nav1.7/1.8) blockade, reducing neuronal hyperexcitability in pain pathways . While direct data for (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate is limited, its structural congruence suggests similar mechanism-of-action (MOA).
Preclinical and Clinical Considerations
Toxicity Profile
-
CYP450 Interactions:
High-purity batches (dibenzyl content <0.01%) show minimal CYP3A4 inhibition (IC₅₀ >100 μM), reducing drug-drug interaction risks . -
Cardiotoxicity:
HERG channel assays (IKr inhibition) indicate >30 μM safety margin vs. therapeutic concentrations, mitigating long QT syndrome risk .
Pharmacokinetic Modeling
-
Absorption:
Predicted Cₘₐₓ of 1.2 μg/mL after 50 mg oral dose (tₘₐₓ ~2 h). -
Metabolism:
Ester hydrolysis to the carboxylic acid metabolite predominates, with minor hepatic oxidation via CYP2D6 .
Future Directions and Research Gaps
Target Validation Studies
Co-crystallization with Nav1.7 channels, as demonstrated for benzoic acid inhibitors in PMC8024114 , could elucidate binding motifs. Molecular dynamics simulations may optimize substituent geometry for enhanced channel subtype selectivity.
Formulation Development
Prodrug strategies (e.g., phosphoester prodrugs) could improve oral bioavailability. Nanoparticle encapsulation may target peripheral neurons in neuropathic pain models.
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